25-Hydroxyvitamine D2

Vue d'ensemble

Description

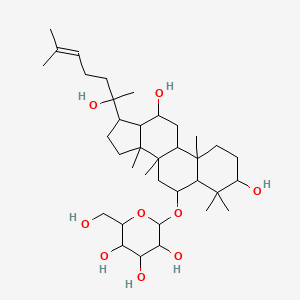

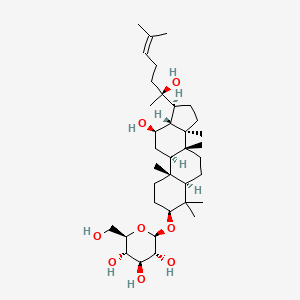

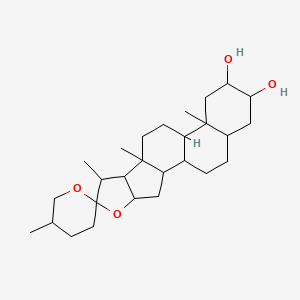

La 25-Hydroxy vitamine D2, également connue sous le nom de 25-hydroxyergocalciférol, est un métabolite de la vitamine D2 (ergocalciférol). C'est une hormone stéroïde liposoluble qui joue un rôle crucial dans l'homéostasie du calcium et le métabolisme osseux. Ce composé est formé dans le foie par l'hydroxylation de la vitamine D2 et constitue la principale forme circulante de vitamine D dans le sang .

Applications De Recherche Scientifique

25-Hydroxy Vitamin D2 has a wide range of applications in scientific research:

Biology: It serves as a biomarker for assessing Vitamin D status in biological studies.

Mécanisme D'action

Target of Action

25-Hydroxyvitamin D2, also known as ergocalciferol or 25-hydroxycalciferol, is a metabolite of vitamin D found in the liver . It is one of the most common forms of vitamin D circulating in the body . The primary targets of 25-Hydroxyvitamin D2 are the intestines, kidneys, and bones . It plays a crucial role in the maintenance of calcium homeostasis .

Mode of Action

25-Hydroxyvitamin D2 requires 1-alpha-hydroxylation before expressing biological activity . This process is regulated by parathyroid hormone (PTH), which increases 1,25-OH-VitD synthesis at the expense of the alternative, biologically inactive hydroxylation product 24,25-OH-VitD . Like other steroid hormones, 1,25-OH-VitD binds to a nuclear receptor, influencing gene transcription patterns in target organs .

Biochemical Pathways

The vitamin D production pathway involves the conversion of 7-dehydrocholesterol in the skin to vitamin D3 via UV-B . Vitamin D3 (and D2 from food) is hydroxylated in the liver to 25-hydroxyvitamin D3 and then in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form . These vitamin D metabolites subsequently facilitate the active absorption of calcium and phosphorus in the small intestine, serving to increase serum calcium .

Pharmacokinetics

Vitamin D compounds are derived from dietary ergocalciferol (from plants, VitD2), cholecalciferol (from animals, VitD3), or by conversion of 7-dihydrocholesterol to VitD3 in the skin upon UV exposure . VitD2 and VitD3 are subsequently 25-hydroxylated in the liver to 25-OH-VitD . 25-OH-VitD represents the main body reservoir and transport form of vitamin D, being stored in adipose tissue and tightly bound by a transport protein while in circulation .

Result of Action

The net result of 25-Hydroxyvitamin D2 action is a positive calcium balance, increasing serum calcium and phosphate levels, and falling PTH concentrations . In addition to its effects on calcium and bone metabolism, 1,25-OH-VitD regulates the expression of a multitude of genes in many other tissues, including immune cells, muscle, vasculature, and reproductive organs . The exact 25-OH-VitD level reflecting optimal body stores remains unknown .

Action Environment

The action of 25-Hydroxyvitamin D2 is influenced by environmental factors such as sunlight exposure and diet . Minimal exposure to sunlight and inadequate intake of vitamin D-rich foods can lead to vitamin D deficiency . Moreover, certain medical conditions that affect the intestines can make it difficult for the body to absorb nutrients, leading to vitamin D deficiency .

Analyse Biochimique

Biochemical Properties

25-Hydroxyvitamin D2 is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is 25-hydroxylase, which converts vitamin D2 to 25-Hydroxyvitamin D2 in the liver. This compound then interacts with 1-alpha-hydroxylase in the kidneys to form 1,25-dihydroxyvitamin D2, the biologically active form. 25-Hydroxyvitamin D2 also binds to the vitamin D-binding protein, which transports it in the bloodstream to various target tissues .

Cellular Effects

25-Hydroxyvitamin D2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to the vitamin D receptor (VDR) in target cells, which then forms a complex with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. Additionally, 25-Hydroxyvitamin D2 modulates the activity of immune cells, promoting anti-inflammatory responses and enhancing the body’s defense mechanisms .

Molecular Mechanism

The molecular mechanism of 25-Hydroxyvitamin D2 involves its conversion to 1,25-dihydroxyvitamin D2, which binds to the VDR. This binding induces a conformational change in the receptor, allowing it to interact with RXR and form a heterodimer. The VDR-RXR complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This process influences various cellular functions, including calcium absorption in the intestines, bone mineralization, and modulation of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 25-Hydroxyvitamin D2 can vary over time. The stability of 25-Hydroxyvitamin D2 is influenced by factors such as temperature, light, and pH. It is relatively stable under physiological conditions but can degrade over time when exposed to extreme conditions. Long-term studies have shown that 25-Hydroxyvitamin D2 can have sustained effects on cellular function, including maintaining calcium homeostasis and modulating immune responses .

Dosage Effects in Animal Models

The effects of 25-Hydroxyvitamin D2 in animal models vary with different dosages. Low doses of 25-Hydroxyvitamin D2 can effectively maintain calcium and phosphate homeostasis without causing adverse effects. High doses can lead to hypercalcemia, hyperphosphatemia, and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of 25-Hydroxyvitamin D2 are outweighed by its toxic effects .

Metabolic Pathways

25-Hydroxyvitamin D2 is involved in several metabolic pathways, primarily related to calcium and phosphate metabolism. It is hydroxylated in the liver by 25-hydroxylase to form 25-Hydroxyvitamin D2, which is then further hydroxylated in the kidneys by 1-alpha-hydroxylase to form 1,25-dihydroxyvitamin D2. This active form interacts with the VDR to regulate the expression of genes involved in calcium absorption, bone mineralization, and immune modulation .

Transport and Distribution

25-Hydroxyvitamin D2 is transported in the bloodstream bound to the vitamin D-binding protein. This complex facilitates its distribution to various tissues, including the intestines, bones, and kidneys. The binding protein ensures that 25-Hydroxyvitamin D2 is available for conversion to its active form and for interaction with target cells. The distribution of 25-Hydroxyvitamin D2 is influenced by factors such as the availability of the binding protein and the presence of other competing molecules .

Subcellular Localization

The subcellular localization of 25-Hydroxyvitamin D2 is primarily in the cytoplasm and nucleus of target cells. Upon entering the cell, 25-Hydroxyvitamin D2 binds to the VDR, which is located in the cytoplasm. The VDR-25-Hydroxyvitamin D2 complex then translocates to the nucleus, where it interacts with RXR and binds to VDREs in the DNA. This localization is crucial for the regulation of gene expression and the subsequent cellular effects of 25-Hydroxyvitamin D2 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la 25-Hydroxy vitamine D2 implique l'hydroxylation de la vitamine D2. Ce processus peut être réalisé par synthèse chimique ou par des méthodes enzymatiques. En synthèse chimique, la vitamine D2 est soumise à une hydroxylation à l'aide de réactifs tels que le dioxyde de sélénium ou le tétroxyde d'osmium dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de la 25-Hydroxy vitamine D2 implique généralement l'utilisation de la fermentation microbienne. Des souches spécifiques de champignons ou de bactéries sont utilisées pour hydroxyler la vitamine D2, produisant la 25-Hydroxy vitamine D2. Cette méthode est préférée en raison de son efficacité et de son rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : La 25-Hydroxy vitamine D2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le trioxyde de chrome ou le permanganate de potassium peuvent être utilisés pour oxyder la 25-Hydroxy vitamine D2 en sa cétone correspondante.

Réduction : L'hydrure de sodium et de bore ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour réduire la 25-Hydroxy vitamine D2 en sa forme alcoolique.

Substitution : Des réactions d'halogénation peuvent être réalisées à l'aide de réactifs comme le chlorure de thionyle ou le tribromure de phosphore.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les cétones, les alcools et les dérivés halogénés de la 25-Hydroxy vitamine D2 .

4. Applications de la recherche scientifique

La 25-Hydroxy vitamine D2 a une large gamme d'applications dans la recherche scientifique :

Biologie : Elle sert de biomarqueur pour évaluer le statut de la vitamine D dans les études biologiques.

5. Mécanisme d'action

La 25-Hydroxy vitamine D2 exerce ses effets en se liant au récepteur de la vitamine D, un récepteur nucléaire qui régule la transcription des gènes. Lors de la liaison, elle influence l'expression des gènes impliqués dans l'homéostasie du calcium et du phosphate. Cette régulation favorise l'absorption intestinale du calcium, la réabsorption rénale du calcium et la minéralisation osseuse . Les cibles moléculaires comprennent le récepteur de la vitamine D et diverses enzymes impliquées dans le processus d'hydroxylation .

Composés similaires :

25-Hydroxy vitamine D3 (25-hydroxycholécalciférol) : Dérivée de la vitamine D3 (cholécalciférol), elle est similaire en structure et en fonction à la 25-Hydroxy vitamine D2 mais est plus efficace pour augmenter et maintenir les niveaux de vitamine D dans l'organisme.

1,25-Dihydroxy vitamine D2 (1,25-dihydroxyergocalciférol) : La forme active de la vitamine D2, elle a une affinité plus élevée pour le récepteur de la vitamine D et est plus puissante dans ses effets biologiques.

Unicité : La 25-Hydroxy vitamine D2 est unique par son origine végétale et son rôle de principale forme circulante de vitamine D chez les personnes qui consomment des suppléments d'ergocalciférol ou des aliments enrichis. Elle est moins puissante que la 25-Hydroxy vitamine D3 mais joue néanmoins un rôle important dans le maintien du statut de la vitamine D .

Comparaison Avec Des Composés Similaires

25-Hydroxy Vitamin D3 (25-hydroxycholecalciferol): Derived from Vitamin D3 (cholecalciferol), it is similar in structure and function to 25-Hydroxy Vitamin D2 but is more effective in raising and maintaining Vitamin D levels in the body.

1,25-Dihydroxy Vitamin D2 (1,25-dihydroxyergocalciferol): The active form of Vitamin D2, it has a higher affinity for the Vitamin D receptor and is more potent in its biological effects.

Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its role as a major circulating form of Vitamin D in individuals who consume ergocalciferol supplements or fortified foods. It is less potent than 25-Hydroxy Vitamin D3 but still plays a significant role in maintaining Vitamin D status .

Propriétés

Numéro CAS |

21343-40-8 |

|---|---|

Formule moléculaire |

C28H44O2 |

Poids moléculaire |

415.7 g/mol |

Nom IUPAC |

3-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/t20?,21?,24?,25?,26?,28-/m1/s1/i1D2,13D |

Clé InChI |

KJKIIUAXZGLUND-CQTRVMTKSA-N |

SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

SMILES isomérique |

[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)C=CC(C)C(C)(C)O)C)O)[2H] |

SMILES canonique |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

21343-40-8 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

25 Hydroxycalciferol 25 Hydroxyergocalciferol 25 Hydroxyvitamin D 2 25 Hydroxyvitamin D2 25-Hydroxycalciferol 25-Hydroxyergocalciferol 25-Hydroxyvitamin D 2 25-Hydroxyvitamin D2 9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol Ercalcidiol |

Origine du produit |

United States |

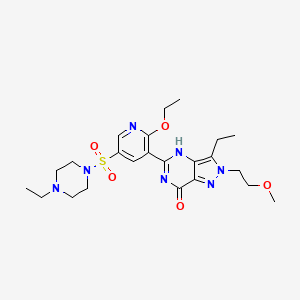

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

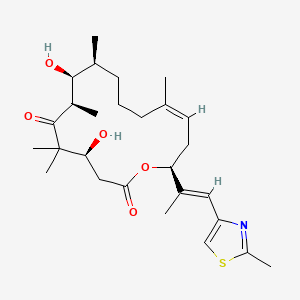

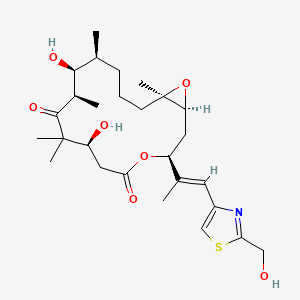

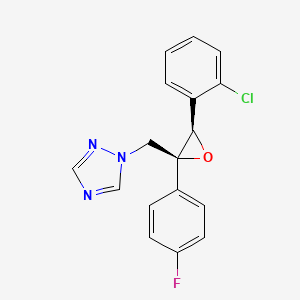

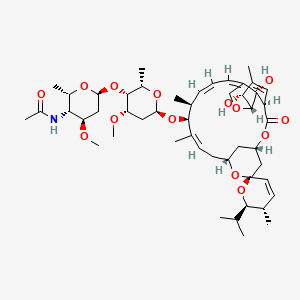

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.